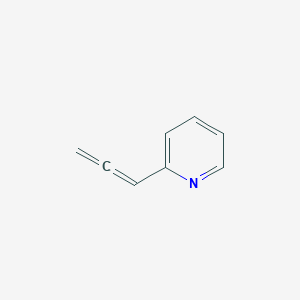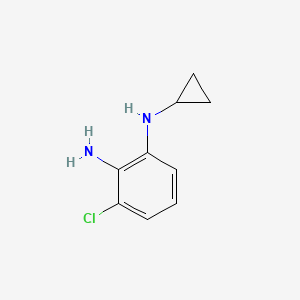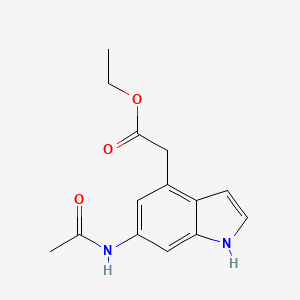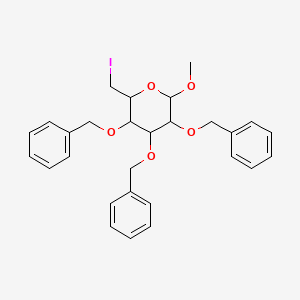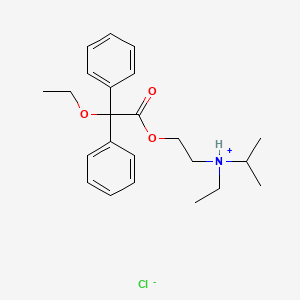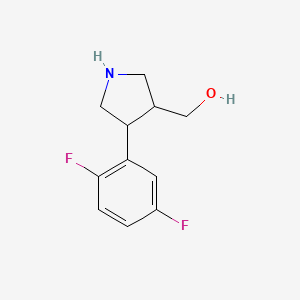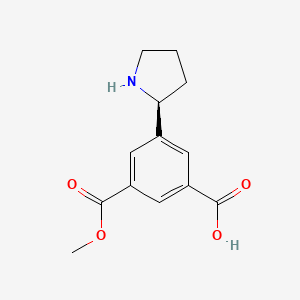
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound features a benzoic acid core substituted with a methoxycarbonyl group and a pyrrolidin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the esterification of a benzoic acid derivative followed by the introduction of the pyrrolidin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, offering advantages in terms of reaction control and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the (S) compound, differing in stereochemistry.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without specific stereochemistry, this compound may exhibit different properties.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
The (S) configuration of (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid imparts unique stereochemical properties that can influence its reactivity, biological activity, and potential applications. Comparisons with similar compounds highlight the importance of stereochemistry in determining the compound’s behavior and effectiveness in various contexts.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-methoxycarbonyl-5-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
UCCBVAJJVHCRBJ-NSHDSACASA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@@H]2CCCN2 |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


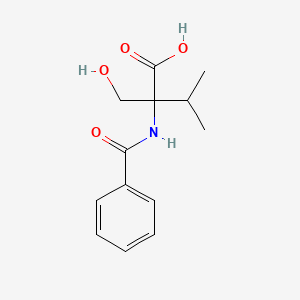
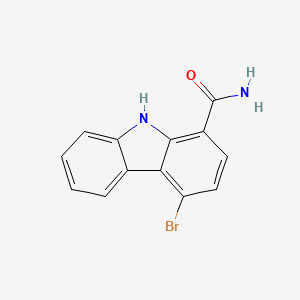
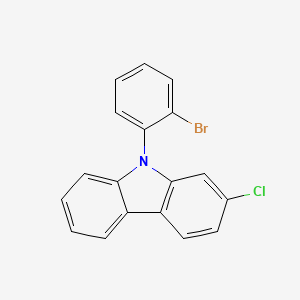
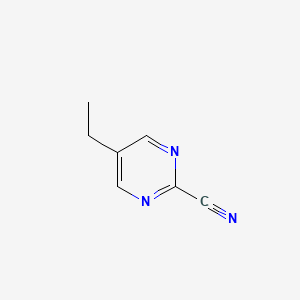

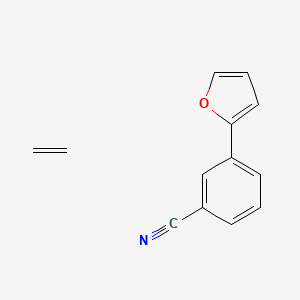
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
